ZW4864 Ki and IC50 Values for β-Catenin/BCL9 PPI Disruption vs. Optimized Derivative 21
ZW4864 binds directly to β-catenin and disrupts the β-catenin/BCL9 protein-protein interaction with a Ki of 0.76 μM and an IC50 of 0.87 μM in biochemical AlphaScreen assays . In head-to-head cellular comparisons, the optimized ZW4864 derivative compound 21 demonstrated greater potency than ZW4864 in modulating transcription and expression of β-catenin target genes and in suppressing survival of β-catenin-dependent cancer cells [1].
| Evidence Dimension | β-catenin/BCL9 PPI inhibition (AlphaScreen) |
|---|---|
| Target Compound Data | Ki = 0.76 μM; IC50 = 0.87 μM |
| Comparator Or Baseline | ZW4864 derivative series (compounds 17–21): Ki = 0.85–2.7 μM |
| Quantified Difference | ZW4864 Ki (0.76 μM) is slightly more potent than the lower end of the derivative series range (0.85 μM), but compound 21 exhibits superior cellular efficacy |
| Conditions | AlphaScreen biochemical assay; cellular β-catenin target gene transcription assays |
Why This Matters
ZW4864 serves as the benchmark reference compound against which newer derivatives are compared, making it essential for SAR studies and as a control in β-catenin/BCL9 PPI research.
- [1] Wang Z, et al. New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction. ACS Med Chem Lett. 2022;13(5):865-870. View Source
